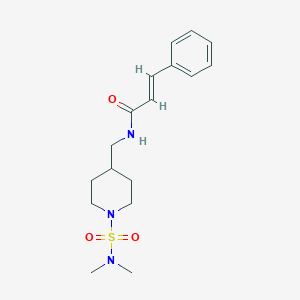

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide

Description

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound featuring a piperidine core substituted at the 1-position with an N,N-dimethylsulfamoyl group and at the 4-position with a methyl-linked cinnamamide moiety. The cinnamamide group introduces a conjugated α,β-unsaturated carbonyl system, which may enhance rigidity and influence pharmacokinetic properties such as metabolic stability and receptor binding.

Properties

IUPAC Name |

(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-19(2)24(22,23)20-12-10-16(11-13-20)14-18-17(21)9-8-15-6-4-3-5-7-15/h3-9,16H,10-14H2,1-2H3,(H,18,21)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLIPKSUZHZBPH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:

Preparation of Piperidin-4-ylmethylamine: Piperidin-4-ylmethylamine is synthesized through the reduction of piperidine-4-carboxaldehyde.

Sulfamoylation: The piperidin-4-ylmethylamine is then treated with N,N-dimethylsulfamoyl chloride to introduce the sulfamoyl group, forming N-(1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methylamine.

Cinnamamide Formation: Finally, the amine is reacted with cinnamoyl chloride to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the amide bond.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia, amines, and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide has several scientific research applications:

Medicine: It can be used as a lead compound in the development of new pharmaceuticals, particularly in the treatment of inflammatory and autoimmune diseases.

Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.

Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Industry: The compound's properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural analogs can be categorized into three groups: sulfonamide-containing piperidines, fentanyl derivatives, and complex polycyclic systems. Below is a comparative analysis:

Table 1: Structural Comparison

Pharmacological and Functional Insights

Sulfonamide-Containing Piperidines (W-18/W-15 vs. Target Compound)

- Positional Isomerism : W-18 and W-15 are 2-piperidinylidene sulfonamides with 2-phenylethyl substituents, whereas the target compound features a 4-piperidinyl core. This positional difference significantly alters receptor engagement; 4-piperidinyl derivatives (e.g., fentanyl) typically exhibit higher μ-opioid receptor affinity compared to 2-piperidinylidene analogs .

Fentanyl Derivatives

- Phenylethyl vs. Cinnamamide: Fentanyl’s phenylethyl group is critical for μ-opioid receptor binding. The target compound’s cinnamamide introduces a rigid, planar structure, which may shift selectivity toward non-opioid targets (e.g., kinases or ion channels).

- Substituent Flexibility : β-Methyl fentanyl’s phenylpropyl group enhances lipophilicity and blood-brain barrier penetration , whereas the dimethylsulfamoyl group in the target compound could increase polarity, limiting CNS activity.

Polycyclic Systems (Goxalapladib)

- Complexity vs. Simplicity : Goxalapladib’s 1,8-naphthyridine and trifluoromethyl biphenyl groups confer distinct electronic and steric properties, enabling phospholipase A2 inhibition . The target compound’s simpler piperidine-cinnamamide scaffold may prioritize metabolic stability over polycyclic systems’ extended half-lives.

Metabolic and Toxicity Considerations

- Sulfonamide Metabolism : Both W-18 and the target compound contain sulfonamide groups, which are prone to oxidative metabolism (e.g., CYP450-mediated) or glucuronidation. However, the dimethylsulfamoyl group may resist hydrolysis better than W-18’s aryl sulfonamide .

- Cinnamamide Stability : The α,β-unsaturated carbonyl in cinnamamide could undergo Michael addition or reduction, contrasting with fentanyl derivatives’ ester/amide hydrolysis pathways .

Research Findings and Implications

- Positional Isomerism: Evidence from W-18 and fentanyl analogs confirms that 4-piperidinyl positioning enhances receptor affinity in opioid systems . The target compound’s 4-piperidinyl core may similarly optimize interactions for non-opioid targets.

- Substituent-Driven Selectivity : Fluorinated fentanyl derivatives (e.g., ortho-fluorobutyryl fentanyl) show that halogenation fine-tunes receptor binding . The target compound’s lack of halogens suggests a divergent therapeutic strategy.

- Sulfonamide Utility : Sulfonamides in W-18 and the target compound highlight their versatility in medicinal chemistry, balancing hydrogen bonding and metabolic resistance .

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide is a novel compound that has gained attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a cinnamamide moiety. Its chemical structure can be represented as follows:

This unique structure is hypothesized to contribute to its biological efficacy through various mechanisms of action.

Antimicrobial Activity

Cinnamic acid derivatives, including cinnamamide compounds, have shown significant antimicrobial properties. Research indicates that the presence of the cinnamamide moiety enhances the ability to inhibit bacterial growth. For instance, studies have demonstrated that certain cinnamic acid derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cinnamamide | E. coli | 15 |

| Cinnamamide | S. aureus | 18 |

| This compound | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

For example, a study reported that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells, with an IC50 value indicating effective inhibition at low concentrations .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 10.2 |

| A549 | 15.0 |

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are linked to its ability to modulate inflammatory pathways. Research suggests that derivatives of cinnamic acid can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Interaction : The piperidine ring enhances membrane permeability, facilitating cellular uptake.

- Enzyme Inhibition : The sulfonamide group may interact with various enzymes, inhibiting their activity and disrupting metabolic pathways.

- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Case Studies

A notable case study involved the application of this compound in murine models for assessing its anticancer efficacy. The compound was administered at varying doses, resulting in significant tumor reduction compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis in treated tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.